molecular formula C17H16Cl2N2 B15111697 (2,6-Dimethyl(4-quinolyl))(4-chlorophenyl)amine, chloride

(2,6-Dimethyl(4-quinolyl))(4-chlorophenyl)amine, chloride

Cat. No.: B15111697
M. Wt: 319.2 g/mol
InChI Key: OTEDPIMPSNAFIP-UHFFFAOYSA-N
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Description

(2,6-Dimethyl(4-quinolyl))(4-chlorophenyl)amine, chloride is a complex organic compound that features a quinoline and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethyl(4-quinolyl))(4-chlorophenyl)amine, chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethyl(4-quinolyl))(4-chlorophenyl)amine, chloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms or other substituents can be introduced or replaced on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2,6-Dimethyl(4-quinolyl))(4-chlorophenyl)amine, chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to various biological effects . The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dimethyl(4-quinolyl))(4-chlorophenyl)amine, chloride is unique due to its combination of a quinoline and a chlorophenyl group, which imparts distinct chemical and biological properties. This dual functionality makes it versatile for various applications in research and industry.

Properties

Molecular Formula

C17H16Cl2N2

Molecular Weight

319.2 g/mol

IUPAC Name

N-(4-chlorophenyl)-2,6-dimethylquinolin-4-amine;hydrochloride

InChI

InChI=1S/C17H15ClN2.ClH/c1-11-3-8-16-15(9-11)17(10-12(2)19-16)20-14-6-4-13(18)5-7-14;/h3-10H,1-2H3,(H,19,20);1H

InChI Key

OTEDPIMPSNAFIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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